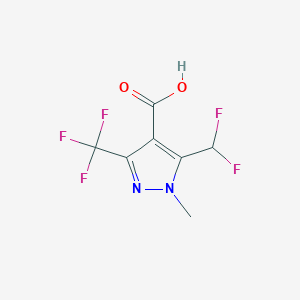

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

5-(Difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as DFTCA, is a novel synthetic compound with promising potential in biomedical research and drug development. It is a carboxylic acid derivative of a pyrazole, a heterocyclic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. This compound was first synthesized and reported in a 2016 paper by researchers from the University of Tsukuba in Japan. Since then, its unique properties have been explored in various research fields, such as its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

5-(Difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis methodologies and structural properties. Li-fen (2013) reported the preparation of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a closely related compound, with high purity, showcasing the compound's potential in fine chemical synthesis (L. Li-fen, 2013). Furthermore, Viveka et al. (2016) conducted combined experimental and theoretical studies on a pyrazole-4-carboxylic acid derivative, highlighting its spectral and structural characteristics through techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction (S. Viveka et al., 2016).

Antifungal Activity

The antifungal properties of derivatives of 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been explored, with studies indicating moderate to excellent activities against phytopathogenic fungi. Shijie Du and colleagues synthesized a series of novel amides of this compound and found that some exhibited higher antifungal activity than the commercial fungicide boscalid. Their research included the development of a three-dimensional quantitative structure-activity relationship model, furthering the understanding of the compound's antifungal mechanisms (Shijie Du et al., 2015).

Fluorescence and Chemical Reactivity

Yan‐Chao Wu and colleagues synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and explored its reactivity, leading to the synthesis of novel fluorescent molecules and potential herbicides. This research demonstrates the versatility of pyrazole-4-carboxylate derivatives in creating compounds with diverse biological and chemical properties (Yan‐Chao Wu et al., 2006).

Coordination Polymers and Materials Science

In the realm of materials science, M. Cheng and colleagues synthesized a series of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the structural diversity and potential applications of these compounds in designing new materials with specific properties (M. Cheng et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is histone deacetylase (HDAC) enzymes . These enzymes are validated targets for treatment of certain cancers and have potential as targets for pharmacological intervention in a number of other diseases .

Mode of Action

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid interacts with its targets, the HDAC enzymes, in a class-dependent manner . The compound displays a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .

Biochemical Pathways

The action of 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid on HDAC enzymes affects the acetylation state of histones, which in turn influences gene expression . This can have downstream effects on a variety of cellular processes, including cell growth and differentiation .

Pharmacokinetics

The trifluoromethyl group is known to be of some importance in pharmaceuticals, potentially influencing the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid’s action are likely to be diverse, given the wide range of processes regulated by gene expression. In the context of cancer treatment, the compound’s inhibition of HDAC enzymes could lead to changes in the expression of genes involved in cell growth and differentiation, potentially slowing the growth of cancer cells .

Propriétés

IUPAC Name |

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2O2/c1-14-3(5(8)9)2(6(15)16)4(13-14)7(10,11)12/h5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJGDSOAEGXMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

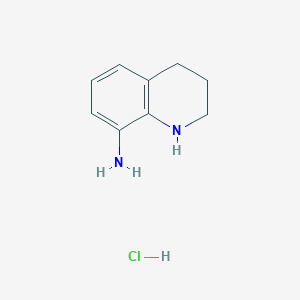

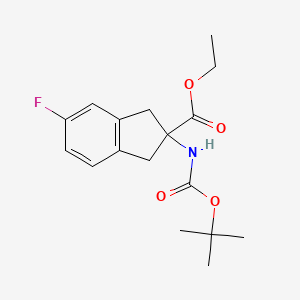

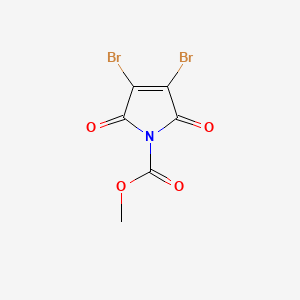

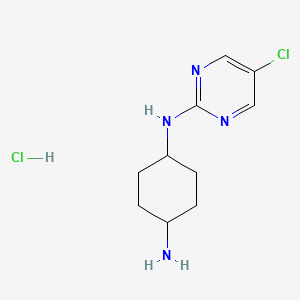

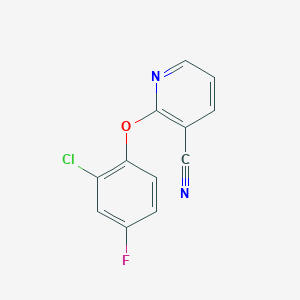

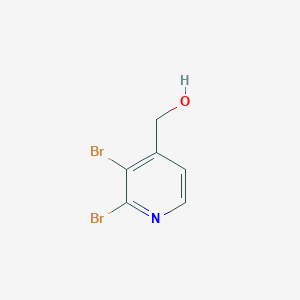

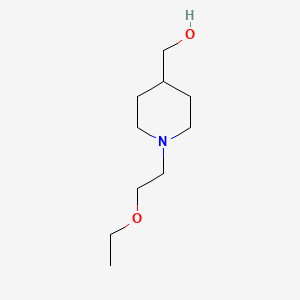

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)